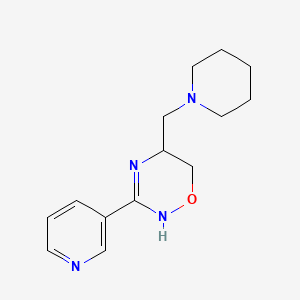
Iroxanadine
Vue d'ensemble
Description
Iroxanadine, également connu sous le nom de BRX-235, est une nouvelle petite molécule synthétisée par Biorex en Hongrie. Elle agit comme un agent cardioprotecteur en induisant la phosphorylation de la protéine kinase p38 activée par le stress, qui joue un rôle crucial dans l'homéostasie des cellules endothéliales. Ce composé a été étudié pour son utilisation potentielle dans le traitement de l'athérosclérose et d'autres maladies vasculaires .
Méthodes De Préparation
La synthèse de l'Iroxanadine implique plusieurs étapes, en commençant par la préparation de la structure de base, qui est un dérivé de la pyridine. La voie de synthèse comprend généralement les étapes suivantes:
Formation du cycle pyridine : Le cycle pyridine est synthétisé par une série de réactions impliquant la condensation de précurseurs appropriés.
Fonctionnalisation : Le cycle pyridine est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée.
Assemblage final : L'étape finale implique l'assemblage du cycle pyridine fonctionnalisé avec d'autres fragments moléculaires pour former l'this compound.
Les méthodes de production industrielle de l'this compound ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
L'Iroxanadine subit plusieurs types de réactions chimiques, notamment:
Oxydation : L'this compound peut être oxydée dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule d'this compound.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la fonctionnalisation de l'this compound.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment:
Recherche cardiovasculaire : Elle est étudiée pour ses effets cardioprotecteurs, en particulier dans le contexte de l'athérosclérose et des maladies vasculaires.
Fonction des cellules endothéliales : L'this compound joue un rôle dans le maintien de l'homéostasie des cellules endothéliales, ce qui en fait un outil précieux dans la recherche en biologie vasculaire.
Études pharmacologiques : Sa capacité à induire la phosphorylation de la protéine kinase p38 activée par le stress et à améliorer l'expression des protéines de choc thermique en fait un sujet d'intérêt dans les études pharmacologiques
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique l'induction de la phosphorylation de la protéine kinase p38 activée par le stress, qui est cruciale pour l'homéostasie des cellules endothéliales. Cette phosphorylation conduit à l'activation de diverses voies de signalisation en aval qui contribuent à maintenir la fonction et l'intégrité des cellules endothéliales. De plus, l'this compound provoque la translocation de l'isoforme de la protéine kinase C dépendante du calcium vers les membranes, contribuant ainsi davantage à ses effets cardioprotecteurs .
Applications De Recherche Scientifique
Iroxanadine has several scientific research applications, including:
Cardiovascular Research: It is investigated for its cardioprotective effects, particularly in the context of atherosclerosis and vascular diseases.
Endothelial Cell Function: this compound plays a role in maintaining endothelial cell homeostasis, making it a valuable tool in vascular biology research.
Pharmacological Studies: Its ability to induce phosphorylation of p38 stress-activated protein kinase and enhance heat shock protein expression makes it a subject of interest in pharmacological studies
Mécanisme D'action
The mechanism of action of Iroxanadine involves the induction of phosphorylation of p38 stress-activated protein kinase, which is crucial for endothelial cell homeostasis. This phosphorylation leads to the activation of various downstream signaling pathways that help maintain the function and integrity of endothelial cells. Additionally, this compound causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects .
Comparaison Avec Des Composés Similaires
L'Iroxanadine appartient à la classe des composés organiques appelés pyridines et dérivés. Les composés similaires incluent:
Pyridoxine : Une forme de vitamine B6, impliquée dans divers processus métaboliques.
Nicotinamide : Une forme de vitamine B3, utilisée dans le traitement de la pellagre et d'autres affections.
Isoniazide : Un antibiotique utilisé dans le traitement de la tuberculose.
Comparée à ces composés, l'this compound est unique dans ses propriétés cardioprotectrices spécifiques et sa capacité à induire la phosphorylation de la protéine kinase p38 activée par le stress .
Propriétés
IUPAC Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVRTSZDKPRPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950313 | |
| Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
BRX-235 induces phosphorylation of p38 SAPK, which plays an important role in EC (endothelial cell) homeostasis. | |
| Record name | Iroxanadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
276690-58-5, 934838-71-8, 203805-20-3 | |
| Record name | Iroxanadine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276690585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iroxanadine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934838718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iroxanadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IROXANADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K69EJ1DL1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IROXANADINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JD92A4CWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IROXANADINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934VN4WJM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


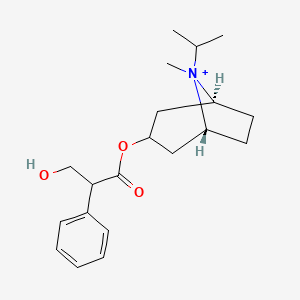
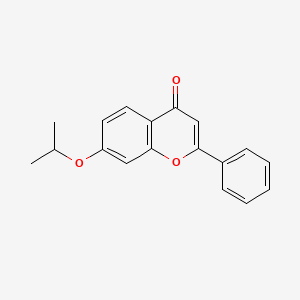

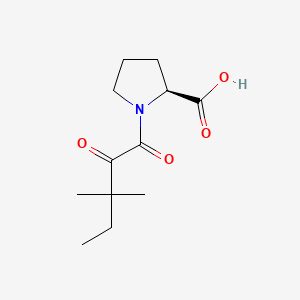

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate](/img/structure/B1672111.png)

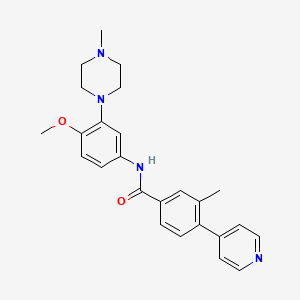
![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)




![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)
